2-(4-Bromophenyl)-3-((2,4,6-triisopropylphenyl)thio)imidazo[1,2-a]pyridine
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Overview
Description
“2-(4-Bromophenyl)-3-((2,4,6-triisopropylphenyl)thio)imidazo[1,2-a]pyridine” is an important raw material and intermediate used in pharmaceuticals, agrochemicals, and dyestuff . It belongs to the class of imidazo[1,2-a]pyridines, which are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .Molecular Structure Analysis
The molecular formula of “this compound” is C13H9BrN2, and its molecular weight is 273.13 g/mol . The IUPAC name is 2-(4-bromophenyl)imidazo[1,2-a]pyridine .Chemical Reactions Analysis
As part of the imidazo[1,2-a]pyridines class, this compound can undergo various chemical reactions. These include radical reactions for the direct functionalization of imidazo[1,2-a]pyridines through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .Scientific Research Applications
Chemical Synthesis and Rearrangement
The compound is involved in the synthesis of various heterocyclic compounds. Khalafy, Setamdideh, and Dilmaghani (2002) demonstrated that 3-(4-Substitutedphenyl)aminoisoxazol-5(2H)-ones, when substituted with a nitropyridine group and reacted with triethylamine, produce imidazo[1,2-a]pyridines and indoles. In this process, certain substituents like 4-bromophenyl led exclusively to the formation of imidazopyridines, suggesting the involvement of similar compounds in complex chemical rearrangements (Khalafy, Setamdideh, & Dilmaghani, 2002).
Antimicrobial Activity
A study by Elenich et al. (2019) reported the synthesis of quaternary salts through the reaction of 3-(4-bromoacetylphenyl)-1-methylquinolin-2(1H)-one with various compounds, including imidazo[1,2-a]pyridine derivatives. These synthesized compounds exhibited significant antimicrobial activity, suggesting a promising avenue for further research in this domain (Elenich et al., 2019).
Anti-corrosion Activity
In the domain of materials science, Rehan, Al Lami, and Khudhair (2021) synthesized heterocyclic rings containing imidazo (1,2-a) pyrimidine moiety and evaluated their anti-corrosion activity. This study indicates the potential application of such compounds in protecting materials from corrosion, thereby extending their lifespan and utility in various industries (Rehan, Al Lami, & Khudhair, 2021).
Imaging and Diagnostic Applications
Yousefi et al. (2012) explored phenyl-imidazo[1,2-a]pyridines as imaging agents for β-amyloid in Alzheimer’s disease, demonstrating the potential of these compounds in non-invasive imaging techniques for diagnostic purposes. The study highlighted the promising properties of these compounds for both PET and SPECT imaging, paving the way for their use in medical diagnostics (Yousefi et al., 2012).
Safety and Hazards
Properties
IUPAC Name |
2-(4-bromophenyl)-3-[2,4,6-tri(propan-2-yl)phenyl]sulfanylimidazo[1,2-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31BrN2S/c1-17(2)21-15-23(18(3)4)27(24(16-21)19(5)6)32-28-26(20-10-12-22(29)13-11-20)30-25-9-7-8-14-31(25)28/h7-19H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJOKJHPJOGWOEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)SC2=C(N=C3N2C=CC=C3)C4=CC=C(C=C4)Br)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31BrN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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